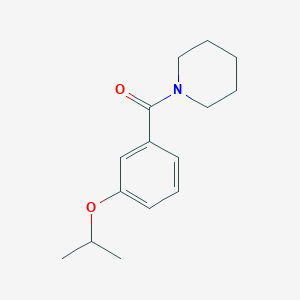

1-(3-isopropoxybenzoyl)piperidine

Description

Properties

IUPAC Name |

piperidin-1-yl-(3-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-12(2)18-14-8-6-7-13(11-14)15(17)16-9-4-3-5-10-16/h6-8,11-12H,3-5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAYZYBAXRJOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Pharmacophore Comparisons

Key Structural Features :

- Core Structure : The piperidine ring is a common feature in analogs like 1-(3-phenylbutyl)piperidine, 3-[3-hydroxyphenyl]-N-(1-propyl)piperidine (3-PPP), and 1-benzoyl-4-benzoyloxy-2,6-diphenylpiperidine.

- Substituent Effects: 1-(3-Phenylbutyl)piperidine (): Bulky hydrophobic groups at position 4 increase affinity for sigma-1 receptors (S1R) by fitting into hydrophobic cavities near helices α4/α3. RMSD values >4 Å indicate significant conformational flexibility compared to reference ligands like RC-33 . 3-PPP (): A phenylpropyl substituent confers high sigma receptor selectivity, with (+)-[3H]-3-PPP showing autoradiographic localization in hippocampal and cerebellar regions. The absence of a benzoyl group reduces metabolic degradation compared to benzoyl-containing analogs .

Pharmacophore Alignment :

- Piperidine derivatives with aromatic substituents (e.g., benzoyl, phenyl) exhibit stronger interactions with S1R via salt bridges with Glu172. In contrast, aliphatic substituents (e.g., isopropoxy) may prioritize hydrophobic interactions over polar contacts .

Sigma Receptor Ligands

Topoisomerase Inhibitors

Anti-Fatigue and AMPA Receptor Activity

Physicochemical and Stability Comparisons

Q & A

Q. What are the key structural features of 1-(3-isopropoxybenzoyl)piperidine, and how do they influence its reactivity?

The compound comprises a piperidine ring substituted with a 3-isopropoxybenzoyl group. The benzoyl moiety provides aromatic stability and potential π-π interactions, while the isopropoxy substituent introduces steric hindrance and lipophilicity. The piperidine ring’s basic nitrogen enables protonation, affecting solubility and intermolecular interactions. These features guide its reactivity in nucleophilic substitution or coupling reactions .

Q. What synthetic routes are commonly employed to prepare 1-(3-isopropoxybenzoyl)piperidine?

A typical method involves coupling 3-isopropoxybenzoic acid with piperidine via an acyl chloride intermediate. Steps include:

Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.

Reaction with piperidine in anhydrous dichloromethane under basic conditions (e.g., triethylamine).

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the purity and identity of 1-(3-isopropoxybenzoyl)piperidine?

Key analytical methods include:

- NMR spectroscopy : Confirm structure via ¹H and ¹³C peaks (e.g., piperidine protons at δ 1.4–2.8 ppm, aromatic protons at δ 6.8–7.5 ppm).

- Mass spectrometry (MS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or acidic/basic environments to prevent hydrolysis of the benzoyl or isopropoxy groups .

Q. How can researchers design initial biological assays for this compound?

Begin with broad-spectrum assays:

- Enzyme inhibition : Test against kinases or proteases at 1–100 µM concentrations.

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7).

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for 1-(3-isopropoxybenzoyl)piperidine?

Critical parameters include:

- Temperature : Maintain 0–5°C during acyl chloride formation to minimize side reactions.

- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate coupling.

- Solvent : Anhydrous THF or DMF improves reagent solubility.

Yields >80% are achievable with rigorous exclusion of moisture .

Q. What advanced techniques resolve stereochemical or regiochemical ambiguities in derivatives?

- X-ray crystallography : Determine absolute configuration of crystalline derivatives.

- Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column.

- NOESY NMR : Identify spatial proximity of substituents (e.g., isopropoxy orientation) .

Q. How should researchers address contradictory bioactivity data across assays?

- Dose-response curves : Confirm activity at multiple concentrations (e.g., 0.1–100 µM).

- Orthogonal assays : Validate enzyme inhibition with fluorescence-based and radiometric methods.

- Structural analogs : Compare activity trends to identify pharmacophores .

Q. What strategies mitigate instability during in vitro or in vivo studies?

- Prodrug design : Mask labile groups (e.g., esterify the benzoyl moiety).

- Lyophilization : Stabilize as a lyophilized powder for long-term storage.

- Pharmacokinetic profiling : Monitor degradation in plasma via LC-MS/MS .

Q. How can computational methods guide the optimization of 1-(3-isopropoxybenzoyl)piperidine derivatives?

- Molecular docking : Predict binding to target proteins (e.g., kinases) using AutoDock Vina.

- QSAR models : Corstruct quantitative structure-activity relationships using electronic (HOMO/LUMO) and steric descriptors.

- MD simulations : Assess conformational stability in aqueous and lipid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.